molecular formula C18H21ClN4O3 B2661651 1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide CAS No. 2034521-90-7

1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide

Cat. No.: B2661651
CAS No.: 2034521-90-7
M. Wt: 376.84
InChI Key: HQXAHAVHKYOIKT-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazinylmethyl group, and a cyclopentane carboxamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide typically involves the condensation of 4-chlorobenzoyl chloride with cyclopentanecarboxamide in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 4,6-dimethoxy-1,3,5-triazine in the presence of a suitable condensing agent like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the formation of amides and esters.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access. The triazinylmethyl group plays a crucial role in enhancing the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenyl)-4,4-dimethyl-3-pentanone: A versatile organic compound used as a solvent and in the manufacture of insecticides and herbicides.

    4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A triazine condensation reagent used in amidation reactions.

Uniqueness

1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O3/c1-25-16-21-14(22-17(23-16)26-2)11-20-15(24)18(9-3-4-10-18)12-5-7-13(19)8-6-12/h5-8H,3-4,9-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQXAHAVHKYOIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)C2(CCCC2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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